

# HG122 Demonstrates Superior Efficacy in Enzalutamide-Resistant Prostate Cancer Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **HG122**

Cat. No.: **B12426617**

[Get Quote](#)

## For Immediate Release

A comprehensive analysis of preclinical data reveals that **HG122**, a novel small molecule compound, effectively overcomes resistance to enzalutamide in prostate cancer cell lines by promoting the degradation of the androgen receptor (AR). In direct comparisons, **HG122** shows greater inhibition of tumor growth both in vitro and in vivo than the current standard-of-care antiandrogen, enzalutamide. This positions **HG122** as a promising therapeutic candidate for patients with advanced, castration-resistant prostate cancer (CRPC) who have developed resistance to second-generation antiandrogen therapies.

Prostate cancer progression is heavily reliant on the androgen receptor signaling axis. While drugs like enzalutamide, which antagonize this pathway, are initially effective, a significant number of patients develop resistance, often due to mechanisms that reactivate AR signaling, such as the expression of AR splice variants like AR-V7.<sup>[1][2]</sup> **HG122** offers a distinct mechanism of action by inducing the degradation of the AR protein, thereby eliminating the driver of tumor growth.<sup>[3][4]</sup>

## Comparative Efficacy of HG122 in Enzalutamide-Resistant Cell Lines

Studies in the enzalutamide-resistant 22Rv1 cell line, which expresses both full-length AR and the AR-V7 splice variant, highlight the superior activity of **HG122**. While 10  $\mu$ M of enzalutamide had no significant effect on the growth of 22Rv1 cells, a lower concentration of 2.5  $\mu$ M **HG122**

resulted in remarkable inhibition.<sup>[4]</sup> The half-maximal inhibitory concentration (IC50) of **HG122** in AR-positive prostate cancer cells is in the range of 7-9  $\mu$ M, whereas in AR-negative cells, it is above 20  $\mu$ M, indicating a specific action against AR-driven cancers.<sup>[4][5]</sup>

In vivo studies further substantiate these findings. In an orthotopic xenograft model using 22Rv1 cells in castrated mice, daily administration of **HG122** at 10 mg/kg led to an 82% reduction in tumor volume.<sup>[4]</sup> In contrast, enzalutamide at the same dosage only achieved a 60% reduction in tumor volume.<sup>[4]</sup>

| Compound | Cell Line | Metric | Value       | Compound     | Cell Line | Metric                            | Value           |
|----------|-----------|--------|-------------|--------------|-----------|-----------------------------------|-----------------|
| HG122    | LNCaP     | IC50   | 8.7 $\mu$ M | Enzalutamide | 22Rv1     | Growth Inhibition (at 10 $\mu$ M) | Not significant |
| HG122    | 22Rv1     | IC50   | 7.3 $\mu$ M |              |           |                                   |                 |

| Compound     | Dose         | Xenograft Model  | Metric                   | Value |
|--------------|--------------|------------------|--------------------------|-------|
| HG122        | 10 mg/kg/day | 22Rv1 Orthotopic | % Tumor Volume Reduction | 82%   |
| Enzalutamide | 10 mg/kg/day | 22Rv1 Orthotopic | % Tumor Volume Reduction | 60%   |

## Comparison with Other Androgen Receptor Degraders

The therapeutic strategy of AR degradation is being explored with other modalities, most notably Proteolysis Targeting Chimeras (PROTACs). These molecules induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.

| Alternative Compound | Mechanism                  | Reported Efficacy in Enzalutamide-Resistant Models                                                                                                                                                                                                                                            |
|----------------------|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ARD-61               | PROTAC AR Degrader         | More potent than enzalutamide in inhibiting cell growth and inducing apoptosis. Effective in enzalutamide-resistant xenograft models and induces complete AR degradation in tumor tissue. <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| ARCC-4               | PROTAC AR Degrader         | A low-nanomolar AR degrader that degrades approximately 95% of cellular AR. It is effective against clinically relevant AR point mutants. <a href="#">[10]</a>                                                                                                                                |
| IRC117539            | Small Molecule AR Degrader | Induces proteasome-dependent degradation of both full-length AR and the AR-V7 splice variant in 22Rv1 cells.<br><a href="#">[11]</a>                                                                                                                                                          |

While direct head-to-head studies of **HG122** against these other AR degraders are not yet available, the existing data for each compound in comparison to enzalutamide underscores the potential of AR degradation as a superior strategy for treating resistant prostate cancer.

## Mechanism of Action: **HG122**-Induced AR Degradation

**HG122**'s primary mechanism is the promotion of AR protein degradation via the proteasome pathway.[\[3\]](#)[\[4\]](#) This leads to a downstream reduction in the transcription of AR target genes that

are critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).<sup>[3][4]</sup> Notably, **HG122** does not affect the mRNA levels of the AR gene itself, indicating its action is at the protein level.<sup>[4]</sup>





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 5. researchgate.net [researchgate.net]

- 6. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protacpedia.weizmann.ac.il [protacpedia.weizmann.ac.il]
- 11. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HG122 Demonstrates Superior Efficacy in Enzalutamide-Resistant Prostate Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426617#efficacy-of-hg122-in-enzalutamide-resistant-cell-lines]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)